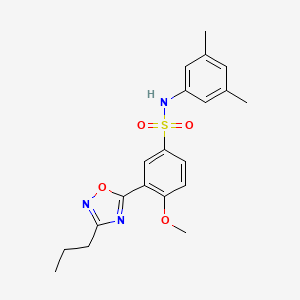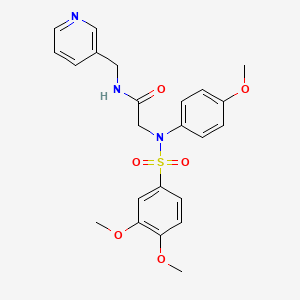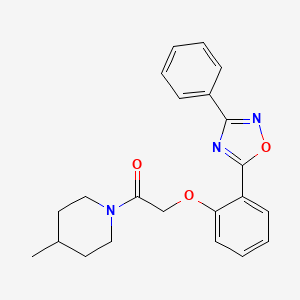
ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate, also known as MSV-III, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of piperidine-based molecules and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. One of the primary targets of this compound is the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. Inhibition of this enzyme leads to a decrease in the production of nucleotides, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory effects and can inhibit the activity of certain enzymes involved in inflammation. Furthermore, this compound has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate is its versatility in different scientific research applications. Its anti-cancer properties make it a potential chemotherapy agent, while its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its low solubility, which can make it challenging to work with in laboratory settings.
Zukünftige Richtungen
There are several future directions for the research and development of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of more soluble forms of this compound could enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is ethyl 4-(4-formylpiperidin-1-yl)benzoate, which is then reacted with methylsulfonyl chloride to form ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxylate). The final step involves the conversion of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxylate) to this compound through the addition of ammonia and acetic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been found to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. One of the significant areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells and can induce apoptosis, making it a potential chemotherapy agent.
Eigenschaften
IUPAC Name |
ethyl 4-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-3-23-16(20)13-4-6-14(7-5-13)17-15(19)12-8-10-18(11-9-12)24(2,21)22/h4-7,12H,3,8-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLRGASDKKTPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














